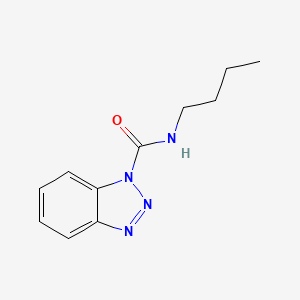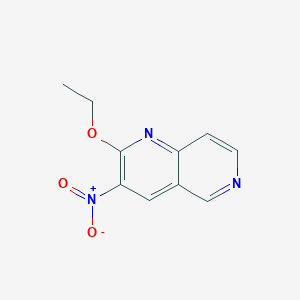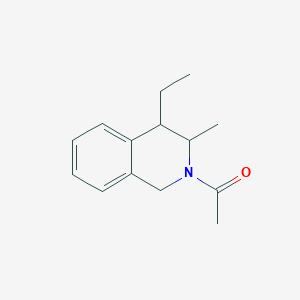
2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is known for its unique blend of properties, making it valuable in various research fields . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features hydroxyl and carboxylic acid functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate, followed by hydrolysis and decarboxylation . This reaction typically requires a catalytic amount of PEG-supported sulfonic acid and can be performed at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, alcohol derivatives, and substituted quinoline compounds.
Aplicaciones Científicas De Investigación
2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes and receptors. The quinoline ring system is known to interact with DNA and proteins, potentially leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyquinoline: Shares the hydroxyl group but lacks the dimethyl and carboxylic acid groups.
6,7-Dimethylquinoline-3-carboxylic acid: Lacks the hydroxyl group but shares the dimethyl and carboxylic acid groups.
Quinoline-3-carboxylic acid: Lacks both the hydroxyl and dimethyl groups but shares the carboxylic acid group.
Uniqueness
2-Hydroxy-6,7-dimethylquinoline-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the quinoline ring, along with the dimethyl substitutions. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-8-5-9(12(15)16)11(14)13-10(8)4-7(6)2/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Clave InChI |
LKQPKAVDWKLXKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)



![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)








